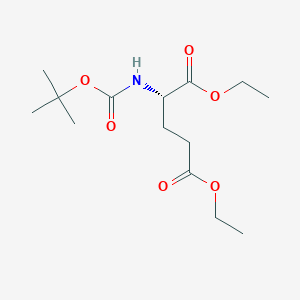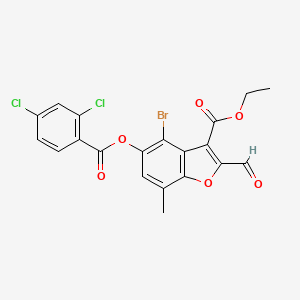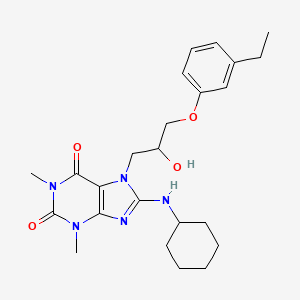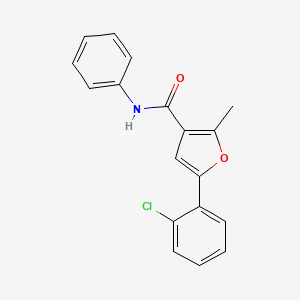
N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3S2 and its molecular weight is 323.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclocondensation and diazotization, and characterized using spectroscopic and crystallographic techniques. For example, the structural characterization of polymorphs of related thiourea compounds and derived aminothiazoles has been described, demonstrating their potential for further chemical modifications and applications in material science (Böck et al., 2020).
Catalytic and Synthetic Applications
Thiazolium carbene-based catalysts, which share structural motifs with the compound of interest, have been used for the N-formylation and N-methylation of amines using CO2 as the carbon source. This represents a sustainable and efficient method for the synthesis of valuable chemical products (Das et al., 2016).
Biological Activity
Compounds structurally similar to this compound have been evaluated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, a series of 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related, showed selectivity in cytotoxic action towards cancer cells compared to non-cancerous cells, highlighting their potential as anticancer agents (Proshin et al., 2021).
Corrosion Inhibition
The synthesis and application of thiazoles as corrosion inhibitors for metals in acidic media have been explored, demonstrating their potential utility in protecting industrial materials. For example, a study on the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic solutions provides insights into the practical applications of these compounds in material protection (Chetouani et al., 2005).
Propiedades
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-10-2-4-15-7-13(10)17-14-16-12(9-19-14)6-11-3-5-18-8-11;/h2-5,7-9H,6H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESOENSGXCFRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)

![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide](/img/structure/B2846548.png)

![Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate](/img/structure/B2846551.png)



![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)
